2,2',3,4,4',5-Hexachlorobiphenyl
Overview
Description
2,2’,3,4,4’,5-Hexachlorobiphenyl is one of 209 polychlorinated biphenyls (PCBs). PCBs are a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl . They were manufactured as commercial mixtures but were banned in the 1970s because they were found to bioaccumulate and cause harmful health effects .
Synthesis Analysis
The synthesis of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be achieved from Bromobenzene and 1,2,4,5-Tetrachlorobenzene .
Molecular Structure Analysis
The molecular structure of 2,2’,3,4,4’,5-Hexachlorobiphenyl can be viewed using Java or Javascript . The molecular formula is C12H4Cl6 .
Chemical Reactions Analysis
The degradation of 2,2’,3,4,4’,5-Hexachlorobiphenyl has been examined in liquid culture . The toxicokinetics and biotransformation of 2,2’,3,4,4’,5-Hexachlorobiphenyl have also been studied .
Physical And Chemical Properties Analysis
The molecular weight of 2,2’,3,4,4’,5-Hexachlorobiphenyl is 360.9 g/mol . The computed XLogP3 is 7.4 . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count .
Scientific Research Applications
Solubility in Supercritical Fluids : The solubility of 2,2',3,4,4',5-Hexachlorobiphenyl, along with other PCB congeners, in supercritical fluids like carbon dioxide, modified by n-butane and methanol, has been studied. It was found that n-butane and methanol increase the solubility of PCBs in supercritical carbon dioxide (Anitescu & Tavlarides, 1999).
Effects on Hepatic Microsomal Enzyme Activity : Research on rats showed that 2,2',3,4,4',5-Hexachlorobiphenyl and other hexachlorobiphenyl isomers produce changes in hepatic microsomal activity resembling those seen after treatment with phenobarbitone. Chronic feeding of these isomers produces a mixed pattern of hepatic microsomal enzyme activity (Stonard & Greig, 1976).
Metabolic Behavior in Animals : The metabolism of 2,2',3,4,4',5-Hexachlorobiphenyl and other PCB isomers in animals like pigeons, rats, and brook trout was investigated. It was found that certain isomers are converted into monohydroxylated derivatives in rats and pigeons, but no hydroxymetabolites were detected in brook trout (Hutzinger et al., 1972).
Degradation and Analytical Indicators : A study suggested that the ratio of different hexachlorobiphenyl congeners, including 2,2',3,4,4',5-Hexachlorobiphenyl, could serve as an indicator of environmental degradation and for analytical purposes (Turrio-Baldassarri et al., 1997).
Detection in Fish Samples : Techniques were developed for extracting and enriching hexachlorobiphenyls, including 2,2',3,4,4',5-Hexachlorobiphenyl, in fish samples using metal-organic frameworks. This methodology could be significant for environmental monitoring and food safety (Lin et al., 2015).
Human Metabolism Studies : The metabolism of a similar PCB congener, 2,4,5,2',4',5'-Hexachlorobiphenyl, was studied in human P450 2B6 isoform, indicating that human enzymes can metabolize such PCBs (Ariyoshi et al., 1995).
Toxicity Analysis via Molecular Descriptors : A study used molecular descriptors to relate the toxicity of PCBs, including 2,2',3,4,4',5-Hexachlorobiphenyl, revealing that reactivity and toxicity of PCBs can be influenced by the number and position of chlorine atoms (Eddy, 2020).
properties
IUPAC Name |
1,2,3,4-tetrachloro-5-(2,4-dichlorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-5-1-2-6(8(14)3-5)7-4-9(15)11(17)12(18)10(7)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLLRBPBZLTGDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C(=C2Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0074138 | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,4,4',5-Hexachlorobiphenyl | |
CAS RN |
35694-06-5 | |
Record name | 2,2′,3,4,4′,5-Hexachlorobiphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35694-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035694065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0074138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2',3,4,4',5-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,4,4',5-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X578739527 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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